molecular formula C12H6Cl2O2 B1251913 2,8-Dichloro-3-dibenzofuranol CAS No. 112699-86-2

2,8-Dichloro-3-dibenzofuranol

Cat. No. B1251913
CAS RN: 112699-86-2
M. Wt: 253.08 g/mol
InChI Key: JJGRAQAFEHZQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-2,8-dichlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by chloro groups at positions 2 and 8 and a hydroxy group at position 3. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.

Scientific Research Applications

Mechanisms of PCDD/Fs Formation and Destruction

One significant area of research involves the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). These compounds, similar in structure to "2,8-Dichloro-3-dibenzofuranol", are known for their toxicity and environmental persistence. A review by Altarawneh et al. (2009) delves into the mechanisms governing these processes, highlighting the complexity of the pathways involved, including both homogeneous and heterogeneous routes. The chlorination patterns of precursors play a crucial role in the final congener profiles of PCDD/F emissions, suggesting a need for further theoretical and experimental investigations (Altarawneh et al., 2009).

Environmental and Health Effects of Halogenated Compounds

Research on the environmental and health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), as reviewed by Birnbaum, Staskal, and Diliberto (2003), provides insight into the toxicity profiles of halogenated compounds, which are structurally similar to "2,8-Dichloro-3-dibenzofuranol". These compounds, like their chlorinated counterparts, pose significant environmental and health risks, emphasizing the importance of understanding exposure and toxicological effects (Birnbaum, Staskal, & Diliberto, 2003).

Aquatic Environmental Impact and Parabens

The occurrence, fate, and behavior of parabens in aquatic environments, as reviewed by Haman et al. (2015), while not directly related to "2,8-Dichloro-3-dibenzofuranol", share the context of environmental persistence and potential for endocrine disruption. This review sheds light on the challenges of managing compounds with phenolic structures in water bodies, relevant to understanding the environmental behavior of a wide range of synthetic organic compounds (Haman et al., 2015).

Minimization of Dioxin Emissions in Waste Incineration

Efforts to minimize dioxins, including PCDDs and PCDFs, in municipal solid waste (MSW) incineration are crucial for reducing environmental contamination. A review by Mckay (2002) explores methods to reduce dioxin formation, emphasizing the role of combustion conditions and the importance of advanced MSW combustion systems in minimizing emissions. This research is relevant for understanding strategies to manage and reduce the environmental impact of halogenated compounds (Mckay, 2002).

properties

CAS RN

112699-86-2

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

2,8-dichlorodibenzofuran-3-ol

InChI

InChI=1S/C12H6Cl2O2/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5,15H

InChI Key

JJGRAQAFEHZQKC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)O)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)O)Cl

Other CAS RN

112699-86-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dichloro-3-dibenzofuranol
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Reactant of Route 5
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Reactant of Route 6
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